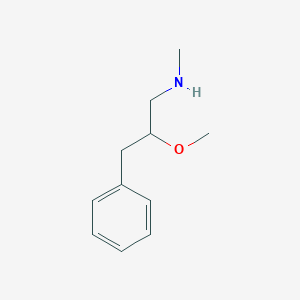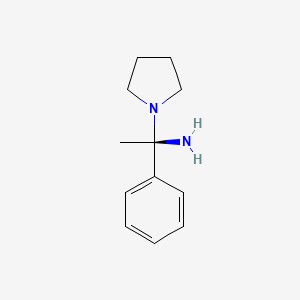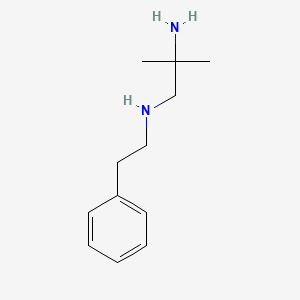
1-Dodecyl-2-propylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Laurylamino propylamine can be synthesized through the reaction of dodecylamine with acrylonitrile, followed by hydrogenation. The reaction typically involves the following steps:
Reaction with Acrylonitrile: Dodecylamine reacts with acrylonitrile to form N-dodecyl-3-aminopropionitrile.
Hydrogenation: The N-dodecyl-3-aminopropionitrile is then hydrogenated to produce Laurylamino propylamine
Industrial production methods often involve the use of high-pressure hydrogenation reactors and catalysts such as Raney nickel to facilitate the hydrogenation process .
Analyse Chemischer Reaktionen
Laurylamino propylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions with halides to form quaternary ammonium compounds
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions include amine oxides, primary amines, and quaternary ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Laurylamino propylamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Laurylamino propylamine involves its interaction with lipid membranes and proteins. It can disrupt lipid bilayers, leading to increased membrane permeability. This property makes it useful as a surfactant and emulsifying agent . Additionally, it can interact with proteins, altering their structure and function, which is beneficial in various biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Laurylamino propylamine can be compared with other similar compounds such as:
N-dodecyl-1,3-propanediamine: Similar in structure but may have different functional properties.
N-dodecyltrimethylenediamine: Another aliphatic amine with similar applications but different reactivity.
N-lauryl-1,3-propanediamine: Similar surfactant properties but may differ in industrial applications
Laurylamino propylamine is unique due to its specific chain length and the presence of two amine groups, which provide it with distinct surfactant and emulsifying properties .
Eigenschaften
Molekularformel |
C15H34N2 |
|---|---|
Molekulargewicht |
242.44 g/mol |
IUPAC-Name |
1-dodecyl-2-propylhydrazine |
InChI |
InChI=1S/C15H34N2/c1-3-5-6-7-8-9-10-11-12-13-15-17-16-14-4-2/h16-17H,3-15H2,1-2H3 |
InChI-Schlüssel |
MGSYDHMIPNKNMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNNCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)

![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)
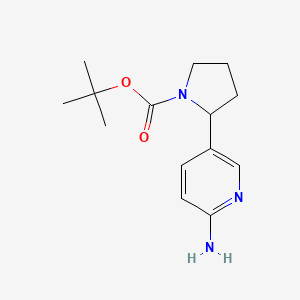
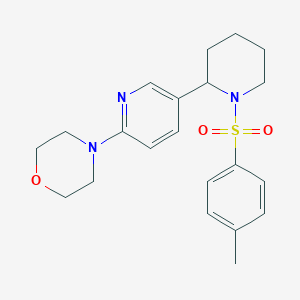
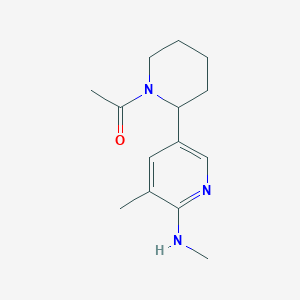
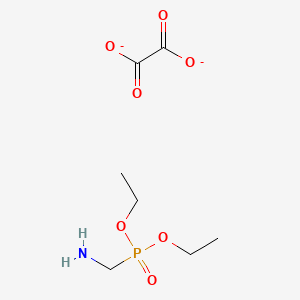
![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)
